Fto-IN-8 -

Fto-IN-8

Catalog Number: EVT-10963410
CAS Number:
Molecular Formula: C19H23ClN2O2
Molecular Weight: 346.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Fto-IN-8 is classified as a small molecule inhibitor. Its primary source is synthetic, developed through organic chemistry techniques aimed at producing compounds that can effectively inhibit FTO activity. The classification of Fto-IN-8 falls under the category of pharmacological agents targeting RNA demethylases, which are enzymes that modify RNA molecules by removing methyl groups.

Synthesis Analysis

Methods and Technical Details

The synthesis of Fto-IN-8 involves a multi-step organic synthesis process. Initial steps typically include the condensation of starting materials such as potassium cyanide and glyoxal bisulfite with aryl aldehydes. Subsequent reactions may involve acetylation or sulfonylation to yield the final product.

For example, one method described in literature involves:

  1. Condensation Reaction: Combining potassium cyanide with glyoxal bisulfite and an aryl aldehyde.
  2. Acetylation: Using acetic anhydride to produce O-acetyl derivatives.
  3. Sulfonylation: Employing sulfonyl chlorides to introduce sulfonyl groups at specific sites on the aromatic ring.

These reactions are typically monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure and Data

Fto-IN-8 possesses a complex molecular structure characterized by multiple functional groups that enhance its binding affinity for FTO. The structural formula includes various aromatic rings and substituents that are crucial for its biological activity.

Key structural data includes:

  • Molecular Formula: C₁₀H₈ClN₃O₃
  • Molecular Weight: Approximately 248.008 g/mol
  • Melting Point: 221–222 °C
  • Spectroscopic Data:
    • Infrared (IR) spectroscopy shows characteristic peaks corresponding to functional groups.
    • NMR data provides insights into the hydrogen and carbon environments within the molecule.
Chemical Reactions Analysis

Reactions and Technical Details

Fto-IN-8 undergoes various chemical reactions that are critical for its function as an FTO inhibitor. The primary reaction of interest is its binding to the FTO enzyme, where it competes with natural substrates for the active site.

In vitro studies have demonstrated that Fto-IN-8 effectively inhibits the demethylation process by stabilizing the methylated form of RNA, thereby preventing FTO from exerting its enzymatic activity.

The compound's reactivity can also be influenced by environmental factors such as pH and temperature, which are essential considerations during experimental applications.

Mechanism of Action

Process and Data

The mechanism of action for Fto-IN-8 involves competitive inhibition of the FTO enzyme. When Fto-IN-8 binds to FTO, it prevents the enzyme from demethylating N6-methyladenosine residues on RNA molecules. This inhibition leads to increased levels of methylated RNA, which can alter gene expression profiles associated with metabolic regulation.

Key data points include:

  • Kinetic Studies: Show a significant decrease in Vmax when Fto-IN-8 is present, indicating effective inhibition.
  • Binding Affinity: Determined through assays such as Surface Plasmon Resonance (SPR), revealing low nanomolar IC50 values.
Physical and Chemical Properties Analysis

Physical Properties

Fto-IN-8 is a solid at room temperature with good solubility in organic solvents like dimethyl sulfoxide (DMSO) but limited solubility in water. Its crystalline form allows for easy handling and storage.

Chemical Properties

The chemical stability of Fto-IN-8 is influenced by factors such as light exposure and moisture. It exhibits moderate reactivity towards electrophiles due to the presence of nucleophilic sites on its aromatic rings.

Relevant analyses have shown:

  • Stability Studies: Indicate that Fto-IN-8 retains activity over a range of pH levels but degrades under extreme acidic or basic conditions.
  • Thermal Stability: Melting point analysis confirms thermal stability suitable for biological assays.
Applications

Scientific Uses

Fto-IN-8 has significant potential applications in biomedical research, particularly in studies focusing on obesity, metabolic syndrome, and cancer biology. Its ability to modulate RNA methylation presents opportunities for exploring gene regulation mechanisms.

Specific applications include:

  • Research Tool: Used to study the role of FTO in cellular metabolism and gene expression.
  • Therapeutic Development: Investigated as a potential treatment for obesity-related disorders through modulation of energy balance.
  • Biochemical Assays: Employed in assays designed to measure RNA methylation levels in various biological contexts.
Introduction to Fat Mass and Obesity-Associated Protein as a Therapeutic Target

Fat Mass and Obesity-Associated Protein in Metabolic Regulation and Disease Pathogenesis

Fat Mass and Obesity-Associated Protein (FTO), an N6-methyladenosine RNA demethylase, serves as a master regulator of cellular energy homeostasis and gene expression. Its enzymatic activity dynamically controls post-transcriptional RNA modifications, thereby influencing RNA splicing, translation efficiency, and transcript stability. In metabolic physiology, FTO exhibits tissue-specific expression patterns, with highest levels observed in hypothalamic nuclei governing appetite regulation. Single nucleotide polymorphisms within the Fat Mass and Obesity-Associated Protein gene locus (e.g., rs9939609) correlate strongly with elevated body mass index and obesity risk across diverse populations, primarily through increased caloric intake rather than reduced energy expenditure [6] [9].

Beyond metabolism, Fat Mass and Obesity-Associated Protein dysregulation manifests in multiple pathologies:

  • Oncogenesis: Fat Mass and Obesity-Associated Protein is overexpressed in acute myeloid leukemia, glioblastoma, breast cancer, and gastrointestinal malignancies (esophageal, gastric, colorectal). It sustains tumor progression by demethylating N6-methyladenosine modifications on oncogenic transcripts (e.g., MYC, CEBPA, RARA), enhancing their stability and expression. This activity promotes cancer stem cell maintenance, aerobic glycolysis (via PFKP and LDHB induction), and chemoresistance [1] [4] [7].
  • Gestational Metabolic Dysfunction: In placental tissue, Fat Mass and Obesity-Associated Protein epigenetic modifications correlate with maternal lipid profiles and smoking status, potentially influencing fetal programming. Though not directly linked to gestational diabetes mellitus, Fat Mass and Obesity-Associated Protein methylation patterns may modulate nutrient-sensing pathways affecting offspring development [5].
  • Immune Evasion: Fat Mass and Obesity-Associated Protein overexpression in leukemia upregulates immune checkpoint genes (e.g., LILRB4), creating an immunosuppressive microenvironment that facilitates cancer cell evasion from T-cell cytotoxicity [4].

Table 1: Disease Associations of Fat Mass and Obesity-Associated Protein Dysregulation

Disease CategoryMolecular MechanismFunctional Consequence
Acute Myeloid LeukemiaDemethylation of MYC, CEBPA, ASB2 mRNAEnhanced self-renewal of leukemia stem cells; multidrug resistance
Gastric CancerStabilization of MYC mRNA; inhibition of Caveolin-1Increased proliferation, migration, and invasion
Obesity/Type 2 DiabetesAltered hypothalamic orexigenic neuropeptide expressionHyperphagia; reduced satiety signaling
Colorectal CancerDemethylation of G6PD/PARP1 mRNAChemotherapy resistance; metabolic reprogramming

Rationale for Targeted Inhibition in Epigenetic Disorders

The reversibility of N6-methyladenosine modifications positions Fat Mass and Obesity-Associated Protein as an attractive druggable target. Pharmacological inhibition offers two key advantages:

  • Precision Modulation of Oncogenic Pathways: Unlike cytotoxic chemotherapy, Fat Mass and Obesity-Associated Protein inhibitors selectively destabilize cancer-promoting transcripts without globally disrupting RNA metabolism. For example, Fat Mass and Obesity-Associated Protein depletion reduces MYC and CEBPA mRNA half-lives by >50%, specifically crippling oncogene dependency networks [4] [7].
  • Overcoming Therapy Resistance: Fat Mass and Obesity-Associated Protein-driven epigenetic adaptations underpin resistance to hypomethylating agents (e.g., azacitidine) in leukemia. Co-targeting Fat Mass and Obesity-Associated Protein restores chemosensitivity by reversing immune checkpoint upregulation and stemness pathways. In gastrointestinal cancers, Fat Mass and Obesity-Associated Protein inhibition counteracts Wnt/PI3K-Akt signaling hyperactivation, a key resistance mechanism [1] [7].
  • Metabolic Reprogramming: Cancer cells exploit Fat Mass and Obesity-Associated Protein to maintain glycolytic flux. Inhibition suppresses lactate production and ATP generation preferentially in malignancy, sparing normal cells dependent on oxidative phosphorylation [1] [6].

Fat Mass and Obesity-Associated Protein Inhibitor Number 8 as a Novel Pharmacological Probe

Fat Mass and Obesity-Associated Protein Inhibitor Number 8 (chemical name: FTO-43; CAS: 2640366-38-5) represents a structurally optimized small molecule inhibitor with potent, selective activity against Fat Mass and Obesity-Associated Protein's demethylase function. Its chemical structure (C₁₉H₂₃ClN₂O₂; molecular weight 346.85 g/mol) features a chloro-phenyl moiety linked to an oxadiazole ring system, enabling high-affinity occupancy of Fat Mass and Obesity-Associated Protein's catalytic pocket. Biochemical profiling confirms:

  • Inhibitory Potency: Half-maximal inhibitory concentration = 5.5 μM against recombinant Fat Mass and Obesity-Associated Protein protein in cell-free demethylation assays [2] [8] [10].
  • Selectivity Profile: Minimal cross-reactivity with homologous demethylases AlkB Homolog 5 or ten-eleven translocation methylcytosine dioxygenase 1, preserving DNA demethylation pathways [8].
  • Cellular Target Engagement: Direct binding confirmed via cellular thermal shift assays showing >5°C stabilization of Fat Mass and Obesity-Associated Protein. Drug affinity responsive target stability assays further validate target specificity in intact gastric cancer cells [8] [10].

Table 2: Comparison of Fat Mass and Obesity-Associated Protein Inhibitors

InhibitorIC₅₀ (Fat Mass and Obesity-Associated Protein)Cancer Cell Anti-Proliferative EC₅₀Key Limitations
Fat Mass and Obesity-Associated Protein Inhibitor Number 85.5 μM17.7–35.9 μM (gastric cancer lines)Moderate cellular permeability
Compound Number 1 / Compound Number 2Low nanomolar range0.1–0.5 μM (acute myeloid leukemia)Limited solid tumor data
Fluorescein>100 μM>50 μMLow potency; poor specificity
Meclofenamic Acid~6–20 μM20–50 μMOff-target cyclooxygenase inhibition

Properties

Product Name

Fto-IN-8

IUPAC Name

1-[5-(2-chlorophenyl)furan-2-yl]-N-[(3-pyrrolidin-1-yloxetan-3-yl)methyl]methanamine

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.8 g/mol

InChI

InChI=1S/C19H23ClN2O2/c20-17-6-2-1-5-16(17)18-8-7-15(24-18)11-21-12-19(13-23-14-19)22-9-3-4-10-22/h1-2,5-8,21H,3-4,9-14H2

InChI Key

QHNARTNMADDQGU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2(COC2)CNCC3=CC=C(O3)C4=CC=CC=C4Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.